2-hydroxy-N'-[3-(morpholin-4-yl)propanoyl]benzohydrazide
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Overview
Description
2-hydroxy-N’-[3-(morpholin-4-yl)propanoyl]benzohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzohydrazide core with a morpholine ring, making it a versatile scaffold for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[3-(morpholin-4-yl)propanoyl]benzohydrazide typically involves the reaction of 2-hydroxybenzohydrazide with 3-(morpholin-4-yl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[3-(morpholin-4-yl)propanoyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydrazide group.
Major Products Formed
Oxidation: Formation of benzohydrazone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
2-hydroxy-N’-[3-(morpholin-4-yl)propanoyl]benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[3-(morpholin-4-yl)propanoyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and hydrazide moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N’-Hydroxy-3-(morpholin-4-yl)propanimidamide: Shares a similar morpholine ring and hydrazide structure.
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Another compound with a morpholine ring, used in various research applications.
Properties
Molecular Formula |
C14H19N3O4 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-hydroxy-N'-(3-morpholin-4-ylpropanoyl)benzohydrazide |
InChI |
InChI=1S/C14H19N3O4/c18-12-4-2-1-3-11(12)14(20)16-15-13(19)5-6-17-7-9-21-10-8-17/h1-4,18H,5-10H2,(H,15,19)(H,16,20) |
InChI Key |
IEUWTJJAWZWHKP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(=O)NNC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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